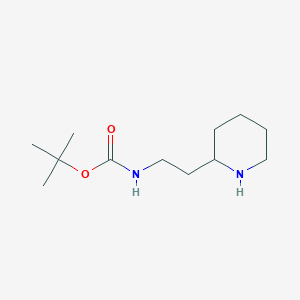

2-(Boc-2-aminoethyl)piperidine

Description

Significance of Piperidine (B6355638) Derivatives as Core Scaffolds in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in the realm of chemical science. nih.govontosight.ai Its prevalence is particularly notable in medicinal chemistry and the pharmaceutical industry, where it serves as a core scaffold in a vast array of therapeutic agents. nih.govresearchgate.net Piperidine derivatives are integral components in over twenty classes of pharmaceuticals and are also found in numerous naturally occurring alkaloids. nih.govsemanticscholar.org The significance of this structural unit stems from its ability to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.net Incorporation of the piperidine moiety can enhance membrane permeability, improve metabolic stability, and facilitate crucial interactions with biological targets such as receptors and enzymes. researchgate.netwisdomlib.org

The versatility of the piperidine scaffold allows for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities. These include, but are not limited to, analgesic, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govijnrd.org The development of efficient synthetic methods for creating substituted piperidines is a significant focus of modern organic chemistry, reflecting the enduring importance of these compounds in drug discovery and development. semanticscholar.org

Overview of 2-(Boc-2-aminoethyl)piperidine as a Versatile Synthetic Building Block

Among the myriad of piperidine derivatives, this compound stands out as a particularly versatile building block in organic synthesis. smolecule.com This compound features a piperidine ring substituted at the 2-position with an aminoethyl group, where the primary amine is protected by a tert-butoxycarbonyl (Boc) group. smolecule.com The Boc protecting group is a key feature, as it allows for selective chemical transformations at other positions of the molecule while the amine remains unreactive. chemimpex.com This protecting group can be easily removed under mild acidic conditions when the free amine is required for subsequent reactions. smolecule.com

The structural characteristics of this compound make it an attractive intermediate for the synthesis of complex molecules, especially in the field of medicinal chemistry. smolecule.com It serves as a valuable precursor for creating compounds with potential therapeutic applications, including those targeting neurological disorders. smolecule.com Its utility extends to the synthesis of chiral compounds, which is crucial for the development of enantiomerically pure drugs. smolecule.com Furthermore, this compound has found applications in materials science, where it can be incorporated into polymers to create materials with specific, tunable properties. smolecule.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₂₄N₂O₂ sigmaaldrich.com |

| Molecular Weight | 228.33 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| Synonym | tert-Butyl (2-(piperidin-2-yl)ethyl)carbamate sigmaaldrich.com |

| Key Feature | Boc-protected amine for selective synthesis smolecule.comchemimpex.com |

Research Landscape and Emerging Trends in Functionalized Piperidine Chemistry

The field of functionalized piperidine chemistry is dynamic and continually evolving, driven by the persistent demand for novel therapeutic agents and advanced materials. semanticscholar.org A significant trend in recent years has been the development of more efficient and stereoselective methods for the synthesis of substituted piperidines. mdpi.com Researchers are exploring innovative catalytic systems, including those based on transition metals like iridium and palladium, to achieve highly specific transformations. mdpi.com For instance, recent advancements include the use of biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling to streamline the synthesis of complex piperidine structures. sciencedaily.com

Another emerging area of focus is the design and synthesis of piperidine derivatives with precisely defined three-dimensional structures. sciencedaily.com Traditional methods have often focused on two-dimensional, flat molecules, but there is a growing recognition that 3D architectures can lead to improved biological activity and selectivity. sciencedaily.com This has spurred the development of novel synthetic strategies to access these more complex molecular scaffolds.

Furthermore, the application of piperidine derivatives is expanding beyond traditional pharmaceuticals. There is increasing interest in their use in the development of functional materials, such as polymers with tailored properties. smolecule.com In medicinal chemistry, research is also moving towards the development of highly specific agents, such as selective inhibitors of enzymes like SIRT1, SIRT2, and SIRT3, where piperidine-containing compounds have shown significant promise. acs.org The exploration of spiro[chromane-2,4'-piperidine]-4(3H)-one as a pharmacophore is another active area of investigation, highlighting the continued diversification of piperidine-based research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-piperidin-2-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPKUDZBAUTEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407404 | |

| Record name | 2-(Boc-2-aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-19-8 | |

| Record name | 1,1-Dimethylethyl N-[2-(2-piperidinyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885954-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Boc-2-aminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Boc 2 Aminoethyl Piperidine

Strategies for Regioselective Functionalization at the Piperidine (B6355638) C2 Position

Achieving regioselective functionalization at the C2 position of the piperidine ring is a key challenge in the synthesis of 2-(Boc-2-aminoethyl)piperidine. Both direct and indirect approaches have been developed to address this challenge.

Direct Functionalization Approaches

Direct C-H functionalization represents a highly atom-economical and efficient strategy for introducing substituents at the C2 position of piperidines. These methods typically involve the activation of a C-H bond, which is facilitated by a directing group on the piperidine nitrogen. The N-Boc group, commonly used for protection, can also serve as a directing group in metal-catalyzed C-H activation.

While direct C-H functionalization for the introduction of an ethylamine (B1201723) moiety is still an evolving area, the principles have been established with other substituents. For instance, direct α-C–H lithiation of N-Boc-piperidine followed by trapping with an appropriate electrophile is a known method for introducing substituents at the C2 position. beilstein-journals.org This approach, however, often requires cryogenic temperatures and strong bases.

Photoredox catalysis has also emerged as a powerful tool for the direct C-H functionalization of N-heterocycles. mdpi.comresearchgate.net These methods can proceed under mild conditions and offer alternative pathways for C-C bond formation at the α-position to the nitrogen. The application of these methods for the specific introduction of a 2-(Boc-amino)ethyl group is a promising area for future research.

Indirect Synthetic Pathways via Precursors

Indirect methods, which involve the synthesis of a piperidine ring from acyclic precursors or the modification of a pre-existing functionalized piperidine, offer a more established route to this compound.

One common strategy involves the hydrogenation of a corresponding pyridine (B92270) derivative. For example, 2-pyridineethanol can be hydrogenated to 2-piperidineethanol (B17955) using catalysts like ruthenium or rhodium. google.comgoogle.com The resulting alcohol can then be converted to the desired aminoethyl side chain through a sequence of chemical transformations, such as conversion to a leaving group followed by substitution with an amine or a protected amine equivalent, and subsequent Boc protection.

Another indirect approach utilizes the double reductive amination of dicarbonyl compounds. chim.it This method allows for the construction of the piperidine skeleton with the desired substitution pattern. For the synthesis of this compound, a suitable dicarbonyl precursor could be cyclized with an appropriate amine source.

Reductive amination of a ketone precursor, such as 2-piperidineacetaldehyde, can also be employed to introduce the aminoethyl group. libretexts.orgwikipedia.org The aldehyde can be synthesized from a suitable piperidine derivative, and subsequent reductive amination with a protected amine followed by Boc protection of the piperidine nitrogen would yield the target compound.

Enantioselective Synthesis of Chiral this compound

The development of enantioselective methods is crucial for the synthesis of chiral drugs. Both catalytic asymmetric synthesis and biocatalysis have been successfully applied to produce enantiomerically enriched 2-substituted piperidines.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis utilizes chiral catalysts to control the stereochemical outcome of a reaction. This approach has been widely used for the synthesis of chiral piperidines.

The direct asymmetric C-H functionalization of piperidines is a cutting-edge area of research. While specific examples for the synthesis of chiral this compound are limited, the general strategies have been established for other substituents. Chiral ligands, such as those based on phosphines or N-heterocyclic carbenes (NHCs), can be used in combination with transition metals like rhodium or iridium to achieve enantioselective C-H activation. researchgate.net

Asymmetric hydrogenation of prochiral pyridinium (B92312) salts is another powerful method. researchgate.netwikipedia.orgunimi.it In this approach, a 2-substituted pyridine is converted to a pyridinium salt and then hydrogenated using a chiral iridium or rhodium catalyst to yield the corresponding chiral piperidine with high enantioselectivity. For the synthesis of chiral this compound, a precursor such as 2-(2-(Boc-amino)vinyl)pyridine could potentially be hydrogenated using this methodology.

The use of chiral auxiliaries attached to the piperidine nitrogen is a well-established method for diastereoselective functionalization. uni-muenchen.de After the introduction of the substituent at the C2 position, the chiral auxiliary can be removed to afford the enantiomerically enriched product.

| Catalyst System | Substrate Type | Key Features |

| Iridium(I)/Chiral Phosphine/I₂ | 2-Substituted Pyridiniums | Effective for asymmetric hydrogenation of activated pyridines. wikipedia.org |

| Rhodium/Chiral Diphosphine | N-Benzylpyridinium salts | Enables asymmetric hydrogenation to produce chiral piperidines. unimi.it |

| Chiral Diamine/BuLi | N-Boc-piperidine | Used for enantioselective α-lithiation and subsequent functionalization. beilstein-journals.org |

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases have shown great promise in the asymmetric synthesis of chiral amines.

A notable biocatalytic approach involves the use of ω-transaminases for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. nih.govacs.org This "transaminase-triggered cyclization" involves the stereoselective amination of the ketone by the transaminase, followed by spontaneous intramolecular cyclization to form the chiral piperidine. By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target compound can be accessed with high enantiomeric excess.

Another biocatalytic strategy is the kinetic resolution of racemic 2-piperidineethanol using lipases. mdpi.com This method allows for the separation of the two enantiomers, one of which can then be converted to the desired chiral this compound.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| ω-Transaminase | Asymmetric synthesis | ω-Chloroketone | Chiral 2-substituted piperidine | Up to >99.5% nih.govacs.org |

| Lipase | Kinetic resolution | Racemic 2-piperidineethanol | Enantiopure 2-piperidineethanol | High ee mdpi.com |

| Transaminase | Asymmetric amination | Prochiral ketone | Chiral amine | High ee nih.govworktribe.comresearchgate.net |

Dynamic Resolution and Kinetic Resolution Techniques Applied to Piperidine Intermediates

The enantioselective synthesis of substituted piperidines, including precursors to this compound, often employs dynamic kinetic resolution (DKR) and kinetic resolution (KR) to obtain enantiomerically pure compounds. nih.govwhiterose.ac.uk

Dynamic Kinetic Resolution (DKR) involves the in-situ racemization of the starting material, allowing for the theoretical conversion of a racemate into a single enantiomer in 100% yield. A notable approach involves the cyclocondensation of chiral amino alcohols with racemic δ-oxo acid derivatives. researchgate.net This process can lead to the formation of chiral non-racemic oxazolo[3,2-a]piperidone lactams, which serve as versatile intermediates. nih.govnih.gov The stereoselectivity in these reactions is driven by the dynamic kinetic resolution of the racemic substrate and/or the differentiation of diastereotopic or enantiotopic groups. researchgate.net For instance, the reaction of (R)-phenylglycinol with racemic δ-oxo (di)acid derivatives proceeds through a highly stereoselective process involving DKR to yield enantiopure polysubstituted piperidines. nih.gov

Kinetic Resolution (KR) , on the other hand, relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent, with a maximum theoretical yield of 50% for the desired enantiomer. Enzymatic kinetic resolution is a powerful tool for this purpose. For example, hydrolases have been used for the (S)-selective hydrolysis of racemic N-acyl-2-methylpiperidine, yielding (S)-2-methylpiperidine with high enantiomeric excess. mdpi.com Similarly, the enzymatic kinetic resolution of 2-piperidineethanol has been explored to produce enantiopure starting materials for the synthesis of various natural products. nih.govnih.gov Lipases and proteases can selectively acylate or hydrolyze racemic piperidines to afford the desired enantiomer. mdpi.com

A specific application of kinetic resolution involves the use of imine reductases (IREDs) in the synthesis of a key intermediate for the drug Avacopan. An oxidative kinetic resolution of a racemic cis-piperidine intermediate was employed, where the undesired enantiomer was oxidized and tautomerized, leaving the desired (2R,3S)-enantiomer untouched. acs.org This enzymatic approach demonstrates the potential for highly selective synthesis of complex piperidine derivatives. acs.org

Diastereoselective Synthetic Routes to 2-Substituted Piperidines

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters in the piperidine ring. Various strategies have been developed to achieve high diastereoselectivity in the formation of 2-substituted piperidines.

One effective methodology involves an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of sulfonium (B1226848) salts derived from β-enaminoesters. This approach allows for the generation of two or three new stereogenic centers with high diastereoselectivity, leading to the formation of chiral zwitterionic bicyclic lactams. rsc.orgrsc.org These intermediates can then be further elaborated to access cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative. rsc.org

Another approach utilizes an iron(III)-catalyzed cyclization of β-amino allylic alcohol derivatives. This eco-friendly method leads to the formation of cis-2,6-disubstituted piperidines with high diastereoselectivity. nih.govorganic-chemistry.org The reaction proceeds through a thermodynamic equilibration that favors the more stable cis-isomer. organic-chemistry.org This method has shown broad applicability with various protecting groups and substituents. organic-chemistry.org

Prins cyclizations and carbonyl-ene reactions have also been employed for the diastereoselective synthesis of 2,4,5-trisubstituted piperidines. bham.ac.uk By pre-installing a substituent at the 2-position, the stereochemical outcome of the cyclization can be effectively controlled. bham.ac.uk For example, a Prins reaction utilizing a prenyl-ene component resulted in the formation of a trans, cis-2,4,5-trisubstituted piperidine with a high diastereomeric ratio. bham.ac.uk

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is fundamental to the successful synthesis of polyfunctional molecules like this compound. The strategic use of protecting groups allows for the selective modification of different parts of the molecule without unintended side reactions.

Role of the tert-Butoxycarbonyl (Boc) Group in Aminoethyl Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its ease of removal under acidic conditions. jk-sci.comnumberanalytics.comwikipedia.org It is particularly valuable in the synthesis of this compound for masking the reactivity of the primary amine on the aminoethyl side chain. numberanalytics.comchemistrysteps.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comnumberanalytics.com This reaction converts the nucleophilic and basic amine into a less reactive carbamate. chemistrysteps.com The resulting N-Boc protected amine is stable to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com

The primary function of the Boc group in this context is to prevent the amino group from participating in undesired reactions while other transformations are carried out on the piperidine ring or other parts of the molecule. Its acid-lability allows for selective removal when the amine functionality is required for subsequent steps. chemistrysteps.comtotal-synthesis.com

Orthogonal Protecting Strategies for Multi-Functionalized Intermediates

In the synthesis of complex molecules with multiple reactive functional groups, an orthogonal protecting group strategy is crucial. fiveable.me Orthogonality refers to the use of two or more protecting groups that can be removed under distinct chemical conditions without affecting each other. fiveable.meiris-biotech.de This allows for the selective deprotection and functionalization of specific sites within the molecule. fiveable.me

A common orthogonal pair is the Fmoc (9-fluorenylmethoxycarbonyl) group and the t-butyl (tBu) group, where Fmoc is base-labile (removed with piperidine) and tBu is acid-labile (removed with trifluoroacetic acid, TFA). iris-biotech.de In the context of synthesizing a molecule like this compound, which has a secondary amine in the piperidine ring and a primary amine on the side chain, an orthogonal strategy is essential. For instance, the piperidine nitrogen could be protected with a group that is stable to the acidic conditions used to remove the Boc group from the aminoethyl side chain.

Other protecting groups used in orthogonal schemes include:

Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenation. total-synthesis.com

Alloc (allyloxycarbonyl): Removed by transition metal catalysis (e.g., Pd(0)). total-synthesis.comsigmaaldrich.com

Trt (trityl) and Acm (acetamidomethyl): Used for protecting cysteine residues in peptide synthesis and are removed under specific conditions. mdpi.com

The choice of protecting groups depends on the specific synthetic route and the reaction conditions that will be employed. fiveable.me

Controlled Deprotection Methodologies for Synthetic Utility

The removal of the Boc group is a critical step and is typically achieved under acidic conditions. wikipedia.org Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) or dioxane are commonly used. jk-sci.comwikipedia.orgresearchgate.net The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. jk-sci.comchemistrysteps.com

Selective deprotection is often necessary when multiple Boc groups are present in a molecule. For example, ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com Conversely, montmorillonite (B579905) K10 clay can selectively remove aromatic N-Boc groups in the presence of aliphatic N-Boc amines. jk-sci.com

Alternative, milder deprotection methods have also been developed to enhance functional group tolerance. These include:

Oxalyl chloride in methanol: This method allows for the deprotection of N-Boc groups at room temperature and is tolerant of various functional groups. rsc.org

Tin(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)₂): This reagent can selectively deprotect N-Boc derivatives under mild conditions. tandfonline.com

Iron(III) salts: Catalytic amounts of iron(III) chloride can effectively and selectively remove the Boc group. csic.es

Thermal deprotection: In some cases, particularly with electron-rich substrates, the Boc group can be removed by heating. tandfonline.com Continuous flow thermal deprotection offers a catalyst-free method for N-Boc removal. nih.gov

Solvent-free deprotection: Generation of HCl gas ex situ allows for the quantitative deprotection of N-Boc derivatives without the need for a solvent. kuleuven.be

The development of these controlled deprotection methodologies provides chemists with a versatile toolbox to selectively unmask amino groups for further synthetic transformations. rsc.orgtandfonline.comarkat-usa.org

Alternative Synthetic Approaches to the 2-(Aminoethyl)piperidine Core

Besides the methods involving resolution and diastereoselective synthesis starting from pre-existing piperidine rings, alternative approaches to construct the 2-(aminoethyl)piperidine core are also of significant interest.

One strategy involves the synthesis of 4-(2-aminoethyl)piperidine derivatives, which shares a similar structural motif. The synthesis of these compounds can start from dihydropyridin-4(1H)-ones. Key steps include a conjugate addition of a phenylboronic acid, followed by homologation of the resulting ketone and subsequent introduction of the amino moiety. d-nb.infonih.gov For example, a Wittig reaction can be used to introduce a two-carbon chain, which is then converted to the aminoethyl group. d-nb.info

Another approach starts from piperidin-4-one, which can be reacted with reagents like ethylenediamine (B42938) to introduce the aminoethyl side chain. smolecule.com The synthesis of [1-(2-aminoethyl)piperidin-2-yl]methanol, a related structure, involves the reaction of piperidine with formaldehyde (B43269) and ammonia.

Furthermore, tris(2-aminoethyl)amine (B1216632) has been investigated as a substitute for 4-(aminomethyl)piperidine (B1205859) in peptide synthesis, highlighting the exploration of various aminoethyl-substituted cyclic amines in different chemical applications. acs.org The synthesis of 1-(2-aminoethyl)piperidine itself is used in various chemical syntheses, including the preparation of ligands and potential therapeutic agents. chemicalbook.com These alternative routes demonstrate the diverse synthetic strategies available for accessing the aminoethylpiperidine scaffold. d-nb.infounityfvg.itresearchgate.net

Reductive Amination Strategies for Ring Construction

Reductive amination is a powerful and widely used method for C-N bond formation, often employed to construct the piperidine ring itself from acyclic precursors. mdpi.com This approach typically involves the condensation of an amine with a dicarbonyl compound or its equivalent, followed by in-situ reduction of the resulting imine or enamine intermediates. mdpi.com

One common strategy is the [5+1] annulation, which combines a five-carbon dielectrophile with an amine as the nitrogen source. mdpi.com For instance, glutaric dialdehyde (B1249045) can react with an aniline (B41778) derivative in a double reductive amination to form a substituted piperidine. mdpi.com Another advanced approach involves the reductive cyclization of 6-oxoamino acid derivatives, which, after stereoselective reduction of the intermediate imine, can yield 2,6-disubstituted piperidines. whiterose.ac.uk

Key methods for piperidine ring construction via reductive amination include:

| Method | Precursors | Key Features |

| [5+1] Annulation | 5-carbon dielectrophile (e.g., glutaric dialdehyde), primary amine | Forms two C-N bonds in a single pot reaction. mdpi.com |

| Hydrogen Borrowing Annulation | Amino alcohol, ketone/aldehyde | Catalytic method that generates the electrophile in situ. mdpi.com |

| Reductive Cyclization | 6-oxoamino acid derivatives | Forms cyclic imine intermediate which is then reduced, allowing for stereocontrol. whiterose.ac.uk |

These reactions often proceed via an imine intermediate, which is subsequently reduced to stabilize the amine bond. The choice of reducing agent and reaction conditions is critical for controlling the stereochemical outcome of the final piperidine ring.

Nucleophilic Substitution Reactions in Piperidine Synthesis

Nucleophilic substitution reactions are fundamental to the synthesis of this compound, serving both to construct the piperidine ring and to introduce the protected aminoethyl side chain.

For ring formation, a double nucleophilic substitution reaction can be employed. For example, the reaction of benzylamine (B48309) with a suitable disubstituted alkane can produce an enantiomerically enriched cis-piperidine derivative. whiterose.ac.uk

More commonly, nucleophilic substitution is used to append the side chain onto a pre-formed piperidine ring. A highly effective method involves the SN2 reaction between an aminopiperidine derivative and an activated electrophile. rsc.orgsemanticscholar.org In one study, 3-Boc-aminopiperidine and 4-Boc-aminopiperidine were reacted with chiral triflate esters. rsc.orgsemanticscholar.orgrsc.org The triflate group serves as an excellent leaving group, facilitating the nucleophilic attack by the piperidine nitrogen and leading to the desired product with an inversion of configuration at the chiral center. rsc.org This method has proven effective for producing various 2-[(Boc-amino)piperidinyl]alkanoates in good yields. semanticscholar.org

A summary of representative nucleophilic substitution reactions is presented below:

| Nucleophile | Electrophile | Product Type | Yield (%) |

| 4-Boc-aminopiperidine | Methyl (2R)-2-[(trifluoromethanesulfonyl)oxy]propanoate | (S)-Methyl 2-(4-(Boc-amino)piperidin-1-yl)propanoate | 81 |

| 4-Boc-aminopiperidine | Methyl (2S)-2-[(trifluoromethanesulfonyl)oxy]propanoate | (R)-Methyl 2-(4-(Boc-amino)piperidin-1-yl)propanoate | 78 |

| 3-Boc-aminopiperidine | Methyl (2R)-2-[(trifluoromethanesulfonyl)oxy]propanoate | Diastereomeric mixture of methyl 2-(3-(Boc-amino)piperidin-1-yl)propanoate | N/A |

Data sourced from Matulevičiūtė et al. (2023). rsc.orgsemanticscholar.orgrsc.org

Additionally, simple alkylation with reagents such as 2-iodoethanol (B1213209) or bromoacetonitrile (B46782) can be used to introduce two-carbon units onto the piperidine nitrogen, demonstrating the versatility of this approach. uasz.sn

Cyclization and Ring Transformation Reactions

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine skeleton with high levels of stereocontrol. mdpi.com These reactions create the ring by forming a bond between two atoms within the same molecule.

Several types of cyclization are prominent in piperidine synthesis:

Intramolecular aza-Michael Reaction (IMAMR): This involves the addition of an amine to an α,β-unsaturated carbonyl system within the same molecule. mdpi.com The use of specific catalysts, such as quinoline-derived organocatalysts or N-heterocyclic carbenes (NHCs), can afford enantiomerically enriched piperidine products. mdpi.com

Radical Cyclization: N-centered radicals can be generated and undergo cyclization to form the piperidine ring. mdpi.com For example, the treatment of aziridines with tri-n-butyltin hydride can induce a radical rearrangement via a 5-exo-trig cyclization to yield piperidines. whiterose.ac.uk

Metal-Catalyzed Cyclization: Transition metals can catalyze the cyclization of substrates like 1,7-ene-dienes to form piperidine rings. mdpi.com

Aminocyclization of Alkenes: A protocol involving the bromination of an isolated double bond, followed by intramolecular aminocyclization, offers a highly stereoselective route to the piperidine ring. researchgate.net

Ring transformation reactions, such as the hydrogenation of pyridine derivatives, also serve as a viable route. The reduction of the aromatic pyridine ring, often using heterogeneous catalysts like rhodium or ruthenium, can yield the saturated piperidine core. mdpi.com

| Cyclization Strategy | Key Feature | Substrate Class |

| Intramolecular aza-Michael Reaction | Forms C-N bond via conjugate addition | Amino-enones/enoates mdpi.com |

| Radical Rearrangement | 5-exo-trig cyclization of an intermediate radical | Aziridinylcarbinyl radicals whiterose.ac.uk |

| Bromination/Aminocyclization | Stereoselective ring closure | Unsaturated amines researchgate.net |

| Pyridine Hydrogenation | Reduction of an aromatic precursor | Pyridine derivatives mdpi.com |

Process Chemistry Considerations and Scalable Synthetic Routes in Academic Research

Translating a synthetic route from a small-scale academic setting to a larger, more robust process requires careful consideration of factors such as cost, safety, efficiency, and purification. Research into scalable syntheses of piperidine-containing molecules highlights several key principles.

Optimization of reaction conditions is critical for scale-up. In one instance, the N-demethylation of a piperidine intermediate using 2,2,2-trichloroethyl chloroformate (TCE-Cl) was found to be sluggish. nih.gov The process was significantly improved by the addition of triethylamine (B128534) hydrochloride, which accelerated the reaction and led to quantitative formation of the desired intermediate in under 10 minutes. nih.gov Similarly, while developing a multigram synthesis of spirocyclic pyrrolidines, a hydroboration-oxidation step was identified as problematic for scale-up but was ultimately optimized to achieve yields of 71-83%. semanticscholar.org

The selection of cost-effective and safer reagents is another crucial consideration. A scalable synthesis of Fasudil, which contains a related homopiperazine (B121016) ring, deliberately replaced the expensive and corrosive trifluoroacetic acid (TFA) with hydrochloric acid for the Boc-deprotection step. acs.org The intramolecular cyclization in the same synthesis was improved by the addition of potassium iodide (KI) and a phase-transfer catalyst (TBAB), demonstrating how simple additives can enhance scalability. acs.org

Robust and well-documented procedures, such as those published in Organic Syntheses, provide a reliable foundation for scalable preparations. orgsyn.org These procedures often include practical details on managing reaction exotherms, handling slurries, and executing non-chromatographic workups. For example, a multi-step synthesis of a piperidine-4-carboxylic acid derivative details precise control of pH during precipitation and the use of a chloroform (B151607) slurry to purify the product. orgsyn.org

The development of novel, scalable reaction sequences is also a key area of research. A diversity-oriented synthesis-like approach to spirocyclic piperidines was achieved on a multigram scale using a Petasis/Grubbs reaction sequence, showcasing a modern, efficient route to complex scaffolds. researchgate.net

| Scalable Method Feature | Example | Source |

| Avoidance of Chromatography | 8-step synthesis of a spiro-oxindole piperidine with crystallization-based purification. | nih.gov |

| Reagent Optimization | Use of HCl instead of TFA for Boc deprotection to reduce cost. | acs.org |

| Process Intensification | Addition of triethylamine hydrochloride to accelerate a sluggish dealkylation step. | nih.gov |

| Robust Workup | Purification of an amino acid intermediate via controlled precipitation and slurry. | orgsyn.org |

| Modern Scalable Reactions | Application of Petasis/Grubbs reaction sequence for multigram synthesis. | researchgate.net |

These examples underscore a shift in academic research towards developing synthetic routes that are not only chemically elegant but also practical and amenable to large-scale production. semanticscholar.org

Applications of 2 Boc 2 Aminoethyl Piperidine As a Building Block in Organic Synthesis

Construction of Complex Molecular Architectures

The unique bifunctional nature of 2-(Boc-2-aminoethyl)piperidine, with two distinct nitrogen atoms—one secondary amine within the piperidine (B6355638) ring and a Boc-protected primary amine on the side chain—provides a platform for the systematic construction of complex molecules. Chemists can exploit the differential reactivity of these two sites to introduce a variety of substituents and build intricate molecular frameworks.

With the side-chain amine masked by the robust Boc group, the secondary nitrogen of the piperidine ring is readily available for a range of derivatization reactions. This allows for the introduction of diverse substituents that can modulate the steric and electronic properties of the final molecule. Common strategies include N-alkylation and N-acylation.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or through reductive amination. For instance, reductive alkylation with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly effective method for introducing N-alkyl groups. nih.gov This reaction is chemoselective, leaving the Boc-protected amine untouched.

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or acid anhydrides under basic conditions provides the corresponding N-acylpiperidines. This functionalization is often used to incorporate amide moieties, which are prevalent in biologically active compounds.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a carbon-nitrogen bond between the piperidine nitrogen and an aryl halide, leading to N-arylpiperidine derivatives.

These derivatization strategies at the piperidine nitrogen are foundational steps in the synthesis of numerous target molecules, including ligands for biological receptors and pharmaceutical intermediates. nih.govrsc.org

Table 1: Derivatization Reactions at the Piperidine Nitrogen

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Reductive Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | N-Alkyl |

| Acylation | Acyl Halide/Anhydride, Base | N-Acyl (Amide) |

| Arylation | Aryl Halide, Pd Catalyst, Base | N-Aryl |

A key advantage of the Boc protecting group is its lability under acidic conditions, which are orthogonal to many conditions used to modify the piperidine nitrogen. Treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) efficiently removes the Boc group, unmasking the primary amine of the aminoethyl side chain. researchgate.netpeptide.com This newly liberated amine serves as a versatile handle for a second wave of functionalization.

Once deprotected, the primary amine can undergo a variety of chemical transformations:

Acylation: Reaction with carboxylic acids (using coupling agents like DCC or EDC), acyl chlorides, or anhydrides yields amides. This is a common strategy in the synthesis of peptide mimics and other complex amides. nih.gov

Reductive Amination: The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to afford secondary amines. chim.itnih.gov This powerful reaction allows for the extension of the side chain and the introduction of further complexity.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, a functional group present in many therapeutic agents.

This two-step sequence of deprotection followed by functionalization is a cornerstone of the utility of this compound, enabling the synthesis of disubstituted piperidines with distinct functionalities at both nitrogen atoms.

Beyond derivatization at the nitrogen atoms, the carbon framework of the piperidine ring itself can be functionalized. A powerful strategy for introducing substituents at the C2 position (α to the nitrogen) involves directed metalation. The N-Boc group, if placed on the piperidine nitrogen, can direct lithiation to the adjacent C2 position using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as TMEDA. nih.govnih.gov The resulting organolithium species can then react with a wide range of electrophiles to install new carbon-carbon or carbon-heteroatom bonds.

While the title compound has the Boc group on the side chain, similar principles can be applied by first protecting the piperidine nitrogen with a suitable directing group. Alternatively, recent advances have shown that palladium-catalyzed C(sp³)–H activation can be used to directly arylate the piperidine ring at the β-position (C3), with ligand choice controlling the regioselectivity between α- and β-arylation. researchgate.net These methods provide access to highly substituted piperidine scaffolds that are difficult to synthesize through other means.

Synthesis of Macrocycles and Bridged Ring Systems Incorporating Piperidine Scaffolds

The dual functionality of 2-(2-aminoethyl)piperidine, particularly after Boc deprotection, makes it an excellent precursor for the synthesis of macrocycles and bridged polycyclic systems. The two distinct amine groups can serve as anchor points to tether long chains or to react intramolecularly with other functional groups to form large rings or bicyclic structures.

For macrocyclization, the deprotected diamine can be reacted with a long-chain dielectrophile, such as a dicarboxylic acid or a dihalide, under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. mdpi.com For example, a double reductive amination with a dialdehyde (B1249045) can lead to the formation of macrocyclic polyamines. nih.gov

The synthesis of bridged ring systems often involves an intramolecular reaction where one of the nitrogen atoms displaces a leaving group located elsewhere on a substituent attached to the other nitrogen. For instance, an alcohol on a side chain attached to the piperidine nitrogen can be converted into a mesylate, which then undergoes intramolecular nucleophilic attack by the side-chain amine to form a bicyclic system, such as a 1-azoniabicyclo[2.2.2]octane derivative. nih.gov These rigid, conformationally constrained scaffolds are of significant interest in medicinal chemistry for their ability to present pharmacophoric elements in a well-defined three-dimensional orientation. researchgate.netnih.gov

Stereocontrolled Access to Polyfunctionalized Piperidine Scaffolds for Diverse Applications

Controlling the stereochemistry of substituents on the piperidine ring is critical for biological activity. This compound can be used in stereocontrolled syntheses to generate polyfunctionalized piperidines with high enantiomeric or diastereomeric purity.

One powerful technique is the dynamic resolution of an α-lithiated N-Boc-piperidine. nih.govnih.gov In this process, deprotonation of N-Boc-piperidine at the C2 position creates a racemic organolithium intermediate that rapidly interconverts between enantiomers. The addition of a chiral ligand biases the equilibrium, and subsequent trapping with an electrophile proceeds with high enantioselectivity. nih.govresearchgate.net This methodology allows for the asymmetric synthesis of 2-substituted piperidines, which can then be further elaborated. By starting with an enantiomerically pure form of this compound, or by applying such stereoselective C-C bond-forming reactions, complex piperidine-containing molecules with multiple stereocenters can be constructed with a high degree of control. york.ac.uk

Role of 2 Boc 2 Aminoethyl Piperidine in Medicinal Chemistry Research and Drug Discovery Methodologies Preclinical Focus

Design and Synthesis of Piperidine-Based Bioactive Molecules

The piperidine (B6355638) moiety is a prevalent heterocyclic motif found in numerous natural products and synthetic drugs, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. The use of 2-(Boc-2-aminoethyl)piperidine allows for the strategic incorporation of this scaffold, while the Boc-protecting group facilitates controlled, stepwise synthetic modifications.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The this compound scaffold provides an excellent platform for conducting such preclinical investigations. By systematically modifying the piperidine nitrogen, the aminoethyl side chain (after deprotection), or by introducing substituents onto the piperidine ring itself, medicinal chemists can generate libraries of analogues.

For instance, in the development of σ1 receptor ligands, a series of novel compounds with a 4-(2-aminoethyl)piperidine scaffold were synthesized to improve upon existing ligands. nih.govresearchgate.net SAR studies revealed that N-methylation of the piperidine ring led to high σ1 receptor affinity, whereas substitution with larger ethyl groups or a simple proton resulted in significantly lower affinity. nih.govresearchgate.net This suggests a specific steric and electronic requirement within the receptor's binding pocket that favors a small N-alkyl substituent. Similarly, studies on piperidine-based morphinomimetics have utilized SAR to identify key pharmacophoric features necessary for analgesic activity. nih.gov The systematic modification of substituents on the piperidine ring allows for the mapping of these interactions, guiding the design of more potent and selective compounds. nih.govnih.gov

A detailed investigation into the SAR of an azaindole-piperidine compound for Chagas disease treatment showed that introducing unsaturation in the piperidine ring increased potency tenfold. dndi.org However, replacing the piperidine with an acyclic or morpholine ring resulted in a loss of activity, highlighting the critical role of the specific heterocyclic scaffold in target engagement. dndi.org

Table 1: SAR of Piperidine N-Substituents on σ1 Receptor Affinity

| Compound | Piperidine N-Substituent | σ1 Receptor Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Analogue A | -H | 165 | nih.gov |

| Analogue B | -CH3 | (High Affinity) | nih.govresearchgate.net |

| Analogue C | -CH2CH3 | (Considerably Lower Affinity) | nih.govresearchgate.net |

Note: Specific Ki values for high and lower affinity compounds were not explicitly provided in the source material but characterized qualitatively.

Ligand efficiency (LE) is a key metric in preclinical drug design that relates the potency of a compound to its size (typically the number of non-hydrogen atoms). quora.com Optimizing LE helps in developing compounds that are not only potent but also possess favorable "drug-like" properties, such as lower molecular weight and lipophilicity, which often correlate with better pharmacokinetic profiles. mtak.hu Another important related metric is Lipophilic Ligand Efficiency (LLE), which evaluates potency relative to lipophilicity. csmres.co.uk

The this compound scaffold has been instrumental in developing molecules with improved efficiency. In the pursuit of novel σ1 receptor ligands, researchers specifically aimed to enhance the lipophilic ligand efficiency of previously identified potent compounds. nih.govresearchgate.net By incorporating the polar piperidine ring, they successfully created derivatives that, despite having only moderate to low σ1 affinity in some cases, exhibited very low lipophilicity. nih.gov This resulted in a considerably higher LLE index compared to the initial, more lipophilic lead compounds, representing a significant optimization of the drug-like properties of the chemical series. nih.gov This approach underscores a strategy where potency is judiciously balanced with physicochemical properties to maximize the potential for preclinical success. mtak.hucsmres.co.uk

Table 2: Ligand Efficiency Metrics for σ1 Receptor Ligands

| Compound | σ1 Affinity (pKi) | clogP | Lipophilic Ligand Efficiency (LLE = pKi - clogP) | Reference |

|---|---|---|---|---|

| Lead Compound 1 (1,3-dioxane) | 8.82 | 4.31 | 4.51 | nih.gov |

| Lead Compound 3 (cyclohexane) | 8.89 | 4.70 | 4.19 | nih.gov |

| Piperidine Derivative 4a | 6.78 | 0.94 | 5.84 | nih.gov |

Development of Enzyme Inhibitors Utilizing the Piperidine Scaffold

The piperidine scaffold is a valuable component in the design of enzyme inhibitors due to its ability to be functionalized in three dimensions, allowing for precise orientation of substituents to interact with enzyme active sites. The this compound synthon provides a ready pathway to these structures.

Sirtuin (SIRT) Inhibitors: Sirtuins are a class of NAD+-dependent deacetylases that have emerged as important targets in diseases like cancer and neurodegeneration. nih.govnih.gov While direct synthesis of SIRT inhibitors from this compound is not prominently detailed in the provided search results, the general principles of SIRT inhibitor design often involve scaffolds that can mimic the substrate and interact with both the acetyl-lysine binding channel and the NAD+ binding pocket. mdpi.com The functional groups on the piperidine building block could be elaborated to create structures that fit into these pockets, making it a plausible starting material for generating novel SIRT inhibitors. The development of potent and selective SIRT2 inhibitors, for example, has been approached through mechanism-based and substrate-mimicking strategies. nih.govmdpi.com

Arginase Inhibitors: Arginase is a manganese-containing enzyme that converts L-arginine to urea and L-ornithine, and its inhibition is a therapeutic strategy for cardiovascular and inflammatory diseases. nih.govnih.gov The piperidine ring has been incorporated into potent arginase inhibitors. For example, the compound 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid, which features a substituted piperidine ring, shows potent inhibitory activity against human arginase I (hARG-1) and II (hARG-2). nih.gov X-ray crystallography studies have shown that substituents on α-amino acid-based inhibitors, such as a piperidine-containing side chain, can form new interactions with residues at the mouth of the enzyme's active site. sci-hub.box Specifically, a basic nitrogen in the piperidine ring can establish a water-mediated hydrogen bond with an aspartate residue (Asp200 in Arg II), enhancing inhibitory potency. sci-hub.boxgd3services.com

Rational design of enzyme inhibitors leverages detailed knowledge of the enzyme's structure and catalytic mechanism to create targeted therapeutics. researchgate.netresearchgate.net This approach is a significant shift from random screening towards a more directed effort. researchgate.net Key strategies include the design of mechanism-based inhibitors, transition-state analogs, and affinity labels. researchgate.netresearchgate.net

In the context of arginase inhibitors, a rational design approach was used to improve upon the benchmark inhibitor 2-amino-6-boronohexanoic acid (ABH). sci-hub.box By analyzing the enzyme's active site, researchers hypothesized that adding substituents at the alpha-carbon of ABH could forge new, favorable interactions. sci-hub.box This led to the synthesis of derivatives containing a piperidine moiety linked via a two-carbon chain. sci-hub.box The design was successful, as the tertiary amine of the piperidine ring established new contacts with active site residues, leading to improved potency. sci-hub.box This exemplifies a structure-based design strategy where a known scaffold is rationally modified to exploit specific features of the enzyme's binding pocket. nih.gov

Synthesis of Receptor Ligands and Modulators

Beyond enzymes, this compound is a key starting material for synthesizing ligands that target various cell surface and intracellular receptors. The piperidine ring can act as a rigid scaffold to present pharmacophoric elements in a defined spatial orientation, which is crucial for selective receptor binding.

In the development of ligands for sigma (σ) receptors, which are implicated in cancer and neurological disorders, various piperidine-based derivatives have been synthesized. nih.gov A study focused on creating σ1 receptor ligands with antiproliferative properties used a 4-(2-aminoethyl)piperidine scaffold. nih.govresearchgate.net The synthesis involved multiple steps to introduce diverse amino groups and substituents on the piperidine nitrogen. researchgate.net Molecular dynamics simulations revealed that the different affinities of these ligands for the σ1 receptor were due to varied interactions between the piperidine nitrogen and its substituents with a lipophilic binding pocket composed of several key amino acid residues (e.g., Leu105, Tyr206). nih.govresearchgate.net This highlights how the piperidine scaffold can be finely tuned to modulate receptor interaction and achieve high affinity and selectivity. nih.govresearchgate.net

Contributions to Neuroscience Research (Preclinical Studies)

The 2-(aminoethyl)piperidine scaffold, a core component of the title compound, has been instrumental in the development of ligands targeting the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular protein implicated in a variety of central nervous system functions and is a target for therapeutic intervention in several neurological and psychiatric disorders.

Preclinical research has utilized the 4-(2-aminoethyl)piperidine scaffold, a structural isomer of the core of this compound, to synthesize novel and selective σ1 receptor ligands. These ligands are critical tools for probing the function of the σ1 receptor within neurotransmitter systems. By developing compounds with high affinity and selectivity for the σ1 receptor over the σ2 subtype, researchers can better understand its role in modulating neuronal signaling.

A series of such derivatives were synthesized and evaluated for their binding affinity to σ1 and σ2 receptors. The introduction of different substituents on the piperidine nitrogen and the aminoethyl side chain allowed for a detailed investigation of structure-activity relationships (SAR). For instance, it was found that 1-methylpiperidines exhibited particularly high affinity for the σ1 receptor. Molecular dynamics simulations have provided insights into the binding interactions, showing that the piperidine-N-atom and its substituents engage with a lipophilic binding pocket within the receptor. researchgate.net

The 2-(aminoethyl)piperidine framework is a key component in the design of novel compounds with potential therapeutic applications in neurological disorders where the σ1 receptor is implicated, such as neurodegenerative diseases and pain. The goal of these preclinical studies is often to optimize properties like lipophilic ligand efficiency, which balances receptor affinity with physicochemical properties suitable for a CNS drug. researchgate.net

Researchers have synthesized derivatives with the aim of improving potency and selectivity. The data from these preclinical studies, including binding affinities, form the basis for designing future drug candidates. The ability to modify the 2-(aminoethyl)piperidine scaffold at multiple points allows for the fine-tuning of pharmacological profiles to achieve desired therapeutic effects. researchgate.net

Interactive Data Table: σ1 and σ2 Receptor Binding Affinities of Selected 4-(2-aminoethyl)piperidine Derivatives

| Compound | Ki (σ1) [nM] | Ki (σ2) [nM] | σ1/σ2 Selectivity |

| 4a | 165 | >10,000 | >60 |

| 18a | 5.3 | 1,000 | 188 |

| 20a | 26.6 | 487 | 18 |

| 21a | 19.3 | 82.5 | 4 |

| 22a | 11.2 | 675 | 60 |

Exploration in Other Preclinical Therapeutic Areas (e.g., Anticancer Agents, Antimalarial Compounds)

The utility of the 2-(aminoethyl)piperidine scaffold extends beyond neuroscience into other critical areas of preclinical research, notably in the search for new anticancer and antimalarial agents.

The σ1 receptor, a target in neuroscience, is also found to be overexpressed in various cancer cell lines, including prostate and lung cancer cells. This has prompted the investigation of σ1 receptor ligands as potential antiproliferative agents. researchgate.net Preclinical studies have shown that compounds based on the 4-(2-aminoethyl)piperidine scaffold can inhibit the growth of human cancer cells. researchgate.net

For example, piperidine derivative 4a was found to inhibit the proliferation of A427 human non-small cell lung cancer cells. Furthermore, 1-methylpiperidine derivatives 20a , 21a , and 22a demonstrated potent antiproliferative effects against the DU145 human prostate cancer cell line, with IC50 values in the low micromolar range. These findings underscore the potential of this scaffold in developing novel anticancer therapeutics. researchgate.net

Interactive Data Table: Antiproliferative Activity of 4-(2-aminoethyl)piperidine Derivatives in DU145 Prostate Cancer Cells

| Compound | IC50 [µM] |

| 20a | 13.9 |

| 21a | 14.6 |

| 22a | 13.6 |

| NE-100 (reference) | 21.0 |

| S1RA (reference) | 20.8 |

The piperidine ring is a common structural feature in many approved and investigational antimalarial drugs. Its basic nitrogen is often crucial for activity, particularly for compounds that accumulate in the acidic food vacuole of the Plasmodium parasite. While extensive preclinical research has been conducted on various piperidine-containing molecules for the treatment of malaria, specific studies detailing the use of the this compound or the 2-(aminoethyl)piperidine scaffold in the synthesis of antimalarial agents were not prominently identified in the reviewed literature. The exploration of this particular scaffold for antimalarial activity remains an area for potential future investigation.

Advanced Characterization Techniques for 2 Boc 2 Aminoethyl Piperidine Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the chemical structure of newly synthesized 2-(Boc-2-aminoethyl)piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound derivatives.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For a derivative like methyl 2-[(Boc-amino)piperidin-1-yl]propanoate, the tert-butyl protons of the Boc group typically appear as a characteristic singlet around 1.4 ppm. Protons on the piperidine (B6355638) ring are observed between δ 2.5–3.5 ppm. In a specific example of methyl (S)-2-[4-(Boc-amino)piperidin-1-yl]propanoate, the methyl group of the propanoate moiety showed a doublet at δ 1.27 (J = 7.1 Hz). rsc.org

¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbons and to identify the chemical environment of each carbon atom. In the ¹³C NMR spectrum of methyl (S)-2-[4-(Boc-amino)piperidin-1-yl]propanoate, distinct signals were observed for the piperidine carbons C-3,5 (δ 33.0 ppm), C-4,6 (δ 47.9 ppm), and C-2 (δ 49.5 ppm). rsc.org The carbonyl carbons of the ester and the Boc group were also identified at δ 173.6 ppm and δ 155.2 ppm, respectively, with assignments confirmed by Heteronuclear Multiple Bond Correlation (HMBC) experiments. rsc.org

¹⁵N NMR: Nitrogen-15 NMR, although less common, can provide valuable information about the nitrogen-containing functional groups. The structures of chiral N-Boc- and N-nosyl-dipeptides containing a piperidine moiety have been elucidated using ¹⁵N-NMR spectroscopy, in conjunction with other NMR techniques. rsc.org

| Nucleus | Compound | Chemical Shift (δ) / ppm | Reference |

| ¹H | tert-Butyl protons (Boc group) | ~1.4 | |

| ¹H | Piperidine ring protons | 2.5–3.5 | |

| ¹H | Methyl group (propanoate moiety) | 1.27 (d, J = 7.1 Hz) | rsc.org |

| ¹³C | Piperidine C-3,5 | 33.0 | rsc.org |

| ¹³C | Piperidine C-4,6 | 47.9 | rsc.org |

| ¹³C | Piperidine C-2 | 49.5 | rsc.org |

| ¹³C | Carbonyl (ester) | 173.6 | rsc.org |

| ¹³C | Carbonyl (Boc) | 155.2 | rsc.org |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula. For instance, the molecular weight of 2-(Aminoethyl)-1-N-Boc-pyrrolidine, a related compound, was confirmed by HRMS with the molecular ion [M+H]⁺ observed at m/z 214.30. Similarly, the structures of newly synthesized chiral Boc-amino ester derivatives of piperidine have been confirmed by high-resolution mass spectrometry. rsc.org This technique is routinely used to verify the successful synthesis of target compounds like thieno[3,2-d]pyrimidine-6-carboxamides derived from 4-(2-Boc-aminoethyl)piperidine. acs.org

Chromatographic Methods for Purity and Stereoisomer Assessment

Chromatographic techniques are essential for assessing the purity of this compound derivatives and for separating stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiopurity Determination

For chiral derivatives of this compound, determining the enantiomeric excess (ee) is crucial, as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the method of choice for this purpose. The enantiomeric excess of compounds like (R)-MDL 100907, a piperidine derivative, has been determined to be greater than 98% using chiral HPLC analysis. uni-mainz.de The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While direct analysis is preferred, derivatization may sometimes be necessary to improve separation. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of polar and ionic compounds like amino acid derivatives. sigmaaldrich.com

X-ray Crystallography for Absolute Configuration Determination and Conformational Studies

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including its absolute configuration and preferred conformation in the solid state. For derivatives of this compound, this technique has been used to elucidate the structures of new chiral N-Boc- and N-nosyl-dipeptides. rsc.org

In a study of a related piperidine derivative, (R)-3b, X-ray crystallography revealed that the C–O bonds of the tert-butoxycarbonylamino fragment are in an E conformation and are oriented parallel to the axial C–H bonds of the piperidine ring. rsc.org The crystal structure of the (S)-3b enantiomer was found to be a perfect mirror image of the (R)-3b structure. rsc.org Such analyses are crucial for understanding structure-activity relationships. For analogous structures, it is often observed that the piperidine ring adopts a chair conformation to minimize steric strain. vulcanchem.com

| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |

| (R)-3b | Enantiomorphous to (S)-3b | Not specified | C–O bonds of Boc group in E conformation, parallel to axial C–H bonds of piperidine ring. | rsc.org |

| (S)-3b | Enantiomorphous to (R)-3b | Not specified | Mirror image of (R)-3b. | rsc.org |

Computational Chemistry Approaches

Computational chemistry provides valuable insights into the properties and reactivity of molecules, complementing experimental data. These methods can predict molecular geometries, electronic properties, and reaction pathways. For instance, computational studies on N-Boc-piperidine have been used to understand the preferential removal of the thermodynamically less acidic pro-S hydrogen.

Computational approaches can also differentiate between thermodynamic and kinetic reaction control by comparing activation energies. Implicit solvation models are used to refine predictions of intermediate stability in solution. In drug discovery, computational methods like e-pharmacophore development, virtual screening, and receptor-ligand docking analysis are employed to study the interactions of piperidine derivatives with biological targets. researchgate.net Further analysis can include Molecular Mechanics/Generalized Born Surface Area (MMGBSA) calculations, ADME predictions, and molecular dynamics simulations to better understand ligand-receptor binding. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the binding of a ligand, such as a derivative of this compound, to a biological target, typically a protein or enzyme. nih.gov Docking predicts the preferred orientation of the ligand within the binding site, while MD simulations provide a dynamic view of the complex, revealing the stability of the binding pose and the nature of the interactions over time. nih.govacs.org

Research Findings:

In the development of novel therapeutics, piperidine-based compounds are frequently investigated for their interaction with various biological targets. For instance, computational studies on piperidine and piperazine-based ligands targeting the sigma-1 receptor (S1R), a protein implicated in neurological disorders and cancer, have been particularly insightful. nih.govrsc.org Molecular docking studies successfully predicted the binding modes of these ligands. For example, a potent S1R agonist was found to form a bidentate salt bridge with the carboxylate groups of residues Glu172 and Asp126, alongside a π-cation interaction with Phe107. nih.gov

Molecular dynamics simulations further refine these findings by assessing the stability of these interactions. acs.org MD simulations performed on piperidine derivatives targeting the S1R revealed the crucial amino acid residues involved in maintaining a stable complex. nih.govrsc.org In one study, simulations of novel 4-(2-aminoethyl)piperidine derivatives targeting the σ1 receptor showed that interactions with a lipophilic binding pocket—comprising residues like Leu105, Thr181, Leu182, and Ala185—are key determinants of binding affinity. researchgate.net Similarly, MD simulations were used to investigate piperidine-based inhibitors targeting ATPases in pathogenic bacteria, identifying stable binding modes and key interactions that could guide the development of new antivirulence drugs. nih.govmarmara.edu.tr These simulations can examine the stability of the compound in the binding pocket and analyze the frequency of specific interactions between the ligand and amino acid residues. acs.org

| Target Protein | Ligand Type | Key Interacting Residues | Type of Interaction | Computational Method | Reference |

| Sigma-1 Receptor (S1R) | Piperidine/piperazine derivative | Glu172, Asp126, Phe107 | Salt bridge, Hydrogen bond, π-cation | Docking, MD Simulation | nih.gov |

| Sigma-1 Receptor (S1R) | 4-(2-aminoethyl)piperidine derivative | Leu105, Thr181, Leu182, Ala185 | Lipophilic interactions | MD Simulation | researchgate.net |

| Histamine H3 Receptor | Piperidine derivative | Not specified | Not specified | MD Simulation | acs.org |

| Bacterial ATPase (PilB/PilF) | Piperidine-based natural product | Valine in ADP binding pocket | Not specified | Docking, MD Simulation | nih.govmarmara.edu.tr |

This table summarizes key findings from molecular docking and dynamics simulations on piperidine derivatives, illustrating the specific amino acid residues and interaction types that govern ligand binding to various protein targets.

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. ekb.egderpharmachemica.com These methods can calculate various molecular properties, such as the energies of frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and the distribution of electronic charge. ekb.egderpharmachemica.comekb.eg Such calculations are instrumental in predicting the course of chemical reactions and the intrinsic reactivity of compounds like this compound derivatives.

Research Findings:

Quantum-chemical studies on piperidine derivatives have been used to create databases of their structural and electronic properties. ekb.eg For example, calculations using semi-empirical methods like PM3 can determine thermodynamic stability and predict the most likely sites for nucleophilic or electrophilic attack. ekb.egekb.eg The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from these calculations, as it directly relates to the chemical stability of the molecule. ekb.egekb.eg A smaller HOMO-LUMO gap suggests higher reactivity.

DFT calculations have been successfully applied to analyze the vibrational spectra (FT-IR and FT-Raman) of piperidine derivatives, such as 4-(2-keto-1-benzimidazolinyl) piperidine. derpharmachemica.com By comparing theoretically calculated spectra with experimental data, a detailed assignment of vibrational modes can be achieved. Furthermore, MEP maps generated through these calculations can visualize the electrophilic and nucleophilic reactivity regions of a molecule. derpharmachemica.com

Quantum chemical methods also offer mechanistic insights. Studies on hydrogen migration in piperidine radicals have used high-level theories to determine the most feasible rearrangement pathways in the gas phase and in the presence of solvent molecules. acs.org Such studies revealed that explicit solvation can strongly influence the reaction mechanism, highlighting the predictive power of these computational tools. acs.org By calculating parameters such as ionization energies, dipole moments, and electron density distribution, quantum chemistry provides a reliable description of a compound's reactivity and helps to determine the stability of its chemical structure. ekb.eg

| Calculated Parameter | Significance | Application Example for Piperidine Derivatives | Reference |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. | Used to assess the chemical stability of new piperidine structures. ekb.egekb.eg | ekb.egekb.eg |

| Molecular Electrostatic Potential (MEP) | Maps regions of electrophilic and nucleophilic reactivity on the molecule. | Showed electrophilic and nucleophilic regions in 4-(2-keto-1-benzimidazolinyl) piperidine. derpharmachemica.com | derpharmachemica.com |

| Dipole Moment | Predicts the polarity of the molecule and its solubility in various solvents. | High calculated polarity for several derivatives suggested good solubility in polar solvents like water and alcohol. ekb.egekb.eg | ekb.egekb.eg |

| Fukui Functions | Identify specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. | Calculated to explain the reactivity sites of atoms within 4-(2-keto-1-benzimidazolinyl) piperidine. derpharmachemica.com | derpharmachemica.com |

| Reaction Energetics | Determines the feasibility and mechanism of chemical reactions. | Elucidated the most favorable hydrogen migration pathways in piperidine radicals. acs.org | acs.org |

This table outlines key parameters obtained from quantum chemical calculations and their significance in understanding the reactivity and properties of piperidine derivatives.

Future Directions and Emerging Research Avenues for 2 Boc 2 Aminoethyl Piperidine

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of piperidine (B6355638) derivatives can often involve multi-step processes with harsh reagents and the generation of significant chemical waste. uea.ac.uk Consequently, a major research thrust is the development of greener, more sustainable, and atom-economical synthetic methods. Modern organic chemistry seeks to develop fast and cost-effective methods for creating substituted piperidines. mdpi.com

Current research is exploring several promising avenues:

Catalytic Hydrogenation: The hydrogenation of pyridine (B92270) precursors is a common method for producing piperidine rings. nih.gov Recent advancements focus on using heterogeneous catalysts, such as cobalt or ruthenium nanoparticles, which can operate under milder conditions, sometimes even in water, reducing the need for volatile organic solvents. mdpi.com These methods are often more selective and can lead to higher yields with fewer by-products. mdpi.com

Intramolecular Cyclization: Methods like intramolecular hydroamination and cyclization cascades offer a highly efficient way to construct the piperidine ring. mdpi.com These reactions can be mediated by acids or transition metal catalysts and are designed to be highly stereoselective. mdpi.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly convergent reactions where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach is inherently atom-economical and can significantly reduce the number of synthetic steps, saving time, resources, and reducing waste. mdpi.com

| Sustainable Synthetic Strategy | Description | Advantages | Relevant Research Findings |

|---|---|---|---|

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., metal nanoparticles on a solid matrix) for the hydrogenation of pyridine precursors. | Easy catalyst recovery and recycling, milder reaction conditions, potential for use in aqueous media. | Cobalt nanoparticles on titanium have been used for the acid-free hydrogenation of pyridines in water. mdpi.com |

| Intramolecular Cyclization | Formation of the piperidine ring through the cyclization of a linear precursor containing both the nitrogen and the required carbon chain. | High stereoselectivity, can be catalyzed by various metals or acids, leading to complex structures in a single step. mdpi.com | Acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones has been developed. mdpi.com |

| [5+1] Annulation | A type of multicomponent reaction where a five-atom component reacts with a one-atom component to form the six-membered piperidine ring. | High atom economy, reduced number of synthetic steps, rapid generation of molecular complexity. mdpi.com | Hydrogen borrowing [5+1] annulation methods have been reported for piperidine synthesis. mdpi.com |

Expanding the Chemical Space and Biological Scope of Derived Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs and biologically active natural products. nih.govresearchgate.net The 2-(Boc-2-aminoethyl)piperidine building block offers two key points for diversification: the piperidine nitrogen and the deprotected aminoethyl side chain. This allows for the creation of large libraries of novel compounds for biological screening. d-nb.info

Emerging research is focused on synthesizing novel derivatives targeting a wide range of diseases:

Neurological Disorders: Piperidine derivatives are being explored for their ability to modulate central nervous system (CNS) targets. chemimpex.com For example, novel derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for their anti-acetylcholinesterase activity, which is relevant for Alzheimer's disease. acs.org

Cancer: The σ1 receptor is overexpressed in many cancer cell lines, and ligands that bind to it can induce apoptosis. d-nb.info Novel 4-(2-aminoethyl)piperidine derivatives have been synthesized that show high affinity for the σ1 receptor and exhibit antiproliferative effects on human cancer cells. d-nb.infonih.gov

Infectious Diseases: The structural flexibility of the piperidine scaffold allows for the design of inhibitors for various viral and bacterial targets. Recently, novel dihydrothiopyrano[3,2-d]pyrimidine derivatives incorporating an aminopiperidine moiety have been identified as potent inhibitors of HIV-1 reverse transcriptase, effective against drug-resistant strains. nih.gov

| Derivative Class | Biological Target | Therapeutic Potential | Reference |

|---|---|---|---|

| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | acs.org |

| 4-(2-Aminoethyl)piperidine Derivatives | σ1 Receptor | Cancer (Antiproliferative) | d-nb.infonih.gov |

| Dihydrothiopyrano[3,2-d]pyrimidine Derivatives | HIV-1 Reverse Transcriptase | HIV/AIDS | nih.gov |

| Piperidine-3-carboxamide Derivatives | Cathepsin K | Osteoporosis | mdpi.com |

| Pyrazolopyrimidine Derivatives | SGK1 Inhibitors | Cardiovascular Diseases | acs.org |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govresearchgate.netmednexus.org These computational tools can analyze vast datasets to identify patterns and make predictions, significantly speeding up the discovery pipeline. scielo.br

For a scaffold like this compound, AI and ML can be applied in several ways:

Generative Chemistry: AI models can design novel virtual molecules based on the piperidine scaffold. These models learn the rules of chemical bonding and structure-activity relationships to generate new compounds with a high probability of being active against a specific biological target. researchgate.net

Predictive Modeling: ML algorithms can predict the physicochemical properties, pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), and biological activity of newly designed derivatives before they are synthesized. researchgate.netscielo.br This allows researchers to prioritize the most promising candidates, saving significant time and resources.

Retrosynthesis Analysis: AI tools can assist chemists by proposing optimal and efficient synthetic routes for complex target molecules derived from this compound. nih.gov

| AI/ML Application | Function | Impact on Discovery Pipeline |

|---|---|---|